Physicochemical Differentiation: Higher Electrophilicity and Lower Lipophilicity than 10‑H and 10‑Alkyl Congeners
The 10‑fluoro derivative exhibits a predicted octanol/water partition coefficient (cLogP) of 1.52, compared to 2.1 for the 10‑CH₃ analog and ≈2.3 for the unsubstituted (10‑H) compound . The lower logP stems from fluorine’s electron‑withdrawing effect, which increases the fraction of the molecule in the neutral form at physiological pH and reduces non‑specific tissue binding. Additionally, the electron‑deficient aryl fluoride ring displays a reduced highest‑occupied molecular orbital (HOMO) energy (−6.3 eV) relative to the 10‑H analog (−5.9 eV), as calculated by DFT, conferring greater metabolic resistance toward CYP450 oxidative attack .
| Evidence Dimension | Predicted lipophilicity (cLogP) and quantum chemical HOMO energy |
|---|---|
| Target Compound Data | cLogP = 1.52; HOMO energy = −6.3 eV |
| Comparator Or Baseline | 10‑H analog: cLogP ≈2.3, HOMO energy ≈−5.9 eV; 10‑CH₃ analog: cLogP ≈2.1 |
| Quantified Difference | ΔcLogP ≈ −0.6 (vs. 10‑H); ΔHOMO ≈ 0.4 eV (more stable to oxidation) |
| Conditions | Computed with ACD/Labs Percepta and Gaussian09 B3LYP/6‑31G*; physiological pH 7.4 |
Why This Matters
Procurement: The reduced logP predicts better aqueous solubility and lower plasma protein binding, enabling simplified in‑vitro formulation and more predictable dose‑response curves.
